molecular formula C31H27FN4O5S B11068444 1-ethyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid

1-ethyl-6-fluoro-4-oxo-7-{4-[(9H-xanthen-9-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11068444
M. Wt: 586.6 g/mol
InChI Key: XUKHZTSOLQEOLM-UHFFFAOYSA-N
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Description

1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. The starting material is typically a quinoline derivative, which undergoes a series of reactions including fluorination, ethylation, and oxidation to introduce the desired functional groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compound suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional ketone or carboxyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-6-FLUORO-4-OXO-7-(4-{[(9H-XANTHEN-9-YLCARBONYL)AMINO]CARBOTHIOYL}PIPERAZINO)-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substituents, which confer distinct antibacterial properties and potential for use in various research applications. Its complex structure also makes it a valuable compound for studying the chemistry and biology of quinolone antibiotics .

Properties

Molecular Formula

C31H27FN4O5S

Molecular Weight

586.6 g/mol

IUPAC Name

1-ethyl-6-fluoro-4-oxo-7-[4-(9H-xanthene-9-carbonylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid

InChI

InChI=1S/C31H27FN4O5S/c1-2-34-17-21(30(39)40)28(37)20-15-22(32)24(16-23(20)34)35-11-13-36(14-12-35)31(42)33-29(38)27-18-7-3-5-9-25(18)41-26-10-6-4-8-19(26)27/h3-10,15-17,27H,2,11-14H2,1H3,(H,39,40)(H,33,38,42)

InChI Key

XUKHZTSOLQEOLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4C5=CC=CC=C5OC6=CC=CC=C46)F)C(=O)O

Origin of Product

United States

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